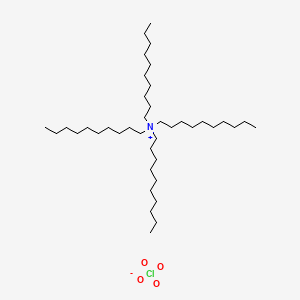

Tetrakis(decyl)ammonium perchlorate

Beschreibung

Significance within Quaternary Ammonium (B1175870) Salts Research

Quaternary ammonium salts (QAS) are a broad class of compounds with a permanently charged cationic nitrogen center, making them useful in a multitude of applications including as phase-transfer catalysts, surfactants, and antimicrobial agents. mdpi.comwikipedia.org The significance of a specific QAS is determined by the nature of the alkyl or aryl groups attached to the nitrogen and the associated anion. mdpi.com

Tetrakis(decyl)ammonium perchlorate's significance stems from its highly lipophilic cation and the non-coordinating nature of the perchlorate (B79767) anion. wikipedia.org The four long decyl chains render the cation soluble in non-polar organic solvents and create a bulky structure. This property is particularly valuable in electrochemical studies where it can function as a supporting electrolyte in non-aqueous media, a role shared by related compounds like tetrakis(decyl)ammonium tetraphenylborate (B1193919). A patent for electrochemical synthesis lists tetrakis(decyl)ammonium as a suitable cation for supporting electrolytes. justia.com The perchlorate anion is known for being a weak base and a very weakly coordinating anion, which means it is less likely to interfere with chemical reactions or complex with metal ions in solution, making it a preferred background electrolyte in various electrochemical applications. wikipedia.org

Interdisciplinary Research Landscape

The unique properties of this compound position it at the intersection of several scientific disciplines, most notably in electrochemistry and analytical chemistry. Its application is often seen in the development of ion-selective electrodes (ISEs).

Long-chain quaternary ammonium salts are fundamental components in the membranes of many ISEs, where they act as ion-exchangers. at.ua For instance, various QAS have been used to create electrodes selective for the perchlorate anion itself, a crucial capability for environmental monitoring. at.uamdpi.com While specific research detailing the use of this compound in an ISE is not widespread, the principles of ISE design strongly suggest its suitability. The lipophilic cation would be effectively retained within a polymer membrane (like PVC), while facilitating the selective transport of perchlorate ions from a sample to the electrode's sensing surface. Research on ISEs for other organic ammonium ions has explored how the composition of the membrane, including the type of QAS, influences the electrode's selectivity and response. nih.gov

Furthermore, the general class of QAS is being explored in advanced materials and health applications, such as in the development of drug-resistant tumor therapies and new pesticides, highlighting the broad interdisciplinary potential of these compounds. nih.govchinesechemsoc.org

Historical Context of Related Perchlorate Compounds in Research

The study of perchlorate compounds has a rich history. In the mid-20th century, potassium perchlorate was used therapeutically to treat hyperthyroidism (Graves' disease). nih.gov Its mechanism of action was based on competitively inhibiting the uptake of iodide by the thyroid gland, thereby reducing the production of thyroid hormones. nih.gov This medical application provided early data on the biological effects of perchlorate ingestion.

Separately, the powerful oxidizing properties of perchlorate salts, particularly ammonium perchlorate, led to their large-scale production starting in the 1940s for use as a primary component in solid rocket propellants. nih.govwikipedia.org This military and aerospace application resulted in significant environmental release. The development of more sensitive analytical methods in 1997, capable of detecting perchlorate at parts-per-billion levels, revealed widespread contamination of water supplies, sparking extensive research into its environmental fate and potential health effects at low concentrations. nih.govresearchgate.net Perchlorate salts are also used in pyrotechnics, explosives, and various industrial processes. researchgate.netresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound This table summarizes the key chemical identifiers and properties of the compound.

| Property | Value | Source |

| CAS Number | 62207-11-8 | epa.govchemicalbook.com |

| Molecular Formula | C₄₀H₈₄N·ClO₄ | nih.gov |

| Molecular Weight | 678.55 g/mol | nih.gov |

| Cation Formula | C₄₀H₈₄N⁺ | nih.gov |

| Cation Molecular Weight | 579.1 g/mol | nih.gov |

| Anion Formula | ClO₄⁻ | nih.gov |

| Anion Molecular Weight | 99.45 g/mol | nih.gov |

Table 2: Research Applications of Related Quaternary Ammonium Salts in Perchlorate-Selective Electrodes This table presents findings from studies using various quaternary ammonium compounds as the active ion-exchanger in membranes for detecting perchlorate ions, illustrating a key application area for such salts.

| Quaternary Ammonium Salt Used | Key Findings | Concentration Range | Source |

| Nitron-perchlorate ion-pair complex | Exhibits near-Nernstian response with high selectivity for perchlorate over many other anions. | 10⁻¹ M to 2 x 10⁻⁵ M | at.ua |

| Tridodecylmethylammonium chloride (in part) | Used in a solid-contact ISE with a Dodecabenzylbambus chemicalbook.comuril ionophore, showing rapid response and high stability. | 10⁻¹ M to 10⁻⁶ M | mdpi.com |

| Various long-chain QAS (e.g., Aliquat 336S) | Incorporated into liquid and polymeric membranes for perchlorate determination in propellants and other samples. | Not specified | at.ua |

Eigenschaften

CAS-Nummer |

62207-11-8 |

|---|---|

Molekularformel |

C40H84ClNO4 |

Molekulargewicht |

678.5 g/mol |

IUPAC-Name |

tetrakis-decylazanium;perchlorate |

InChI |

InChI=1S/C40H84N.ClHO4/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;2-1(3,4)5/h5-40H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

InChI-Schlüssel |

SNXODLMVYXNJSH-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Tetrakis Decyl Ammonium Perchlorate

Advanced Synthetic Routes and Strategies

The construction of the tetrakis(decyl)ammonium cation and its pairing with a perchlorate (B79767) anion can be achieved through several advanced synthetic pathways. These routes include direct alkylation, anion exchange, and multi-step syntheses, each offering distinct advantages and challenges.

Direct Alkylation Approaches

Direct alkylation is a fundamental method for synthesizing quaternary ammonium (B1175870) salts. researchgate.net This approach typically involves the reaction of a tertiary amine with an alkylating agent. In the context of tetrakis(decyl)ammonium perchlorate, this would conceptually involve the exhaustive alkylation of a tridecylamine (B1585788) with a decyl halide, followed by anion exchange. However, a more common and practical approach is the quaternization of a tertiary amine with a final alkyl group. For instance, tridecylamine can be reacted with a decyl halide to form the tetrakis(decyl)ammonium halide.

Recent advancements have explored the use of quaternary ammonium salts themselves as alkylating agents, offering a safer alternative to traditional reagents. researchgate.net These reactions are often conducted under basic conditions and may require elevated temperatures. researchgate.net The choice of solvent and base is critical for optimizing the reaction yield and minimizing side reactions. While direct C-H alkylation using quaternary ammonium salts as precursors for in-situ olefin formation has been investigated, this is more relevant for short-chain alkenes and less directly applicable to the synthesis of long-chain tetra-alkylammonium salts like tetrakis(decyl)ammonium. rsc.org

Anion Exchange and Metathesis Reactions

Anion exchange is a crucial and widely employed technique for introducing the perchlorate anion. google.com This method involves the exchange of an existing anion in a precursor salt, typically a halide, with the desired perchlorate anion. This can be achieved using an anion exchange resin loaded with perchlorate ions. google.comresearchgate.netclu-in.org The precursor, tetrakis(decyl)ammonium halide, is passed through the resin, where the halide ions are exchanged for perchlorate ions, yielding the desired product. The efficiency of this exchange depends on the selectivity of the resin for the perchlorate anion over other anions present in the solution. researchgate.net

Metathesis reactions provide another powerful route to this compound. beilstein-journals.orgd-nb.info This involves a double displacement reaction between two soluble salts, one containing the tetrakis(decyl)ammonium cation and the other containing the perchlorate anion. For example, reacting an aqueous or alcoholic solution of tetrakis(decyl)ammonium bromide with a solution of a soluble perchlorate salt, such as sodium perchlorate or silver perchlorate, can lead to the precipitation of the less soluble product, this compound, or the formation of a soluble product that can be isolated after removal of the precipitated byproduct (e.g., sodium bromide or silver bromide). The choice of solvent is critical to facilitate the reaction and the separation of the desired product. d-nb.info

Table 1: Comparison of Anion Introduction Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Anion Exchange Resin | Passing a solution of the quaternary ammonium halide through a resin loaded with perchlorate ions. google.comresearchgate.netclu-in.org | High purity of the final product; can be highly selective for perchlorate. researchgate.net | Requires regeneration of the resin; potential for incomplete exchange. google.com |

| Metathesis Reaction | Double displacement reaction with a soluble perchlorate salt. beilstein-journals.orgd-nb.info | Often results in high yields; can be a one-step process following the synthesis of the precursor salt. d-nb.info | Requires careful selection of solvents to ensure precipitation of the byproduct or product; potential for contamination with starting materials. |

Multistep Synthesis Pathways

Synthesis of a Tertiary Amine: This can be achieved through various methods, such as the reductive amination of a secondary amine with an aldehyde or ketone, or the alkylation of a secondary amine.

Quaternization: The tertiary amine is then reacted with a decyl halide (e.g., 1-bromodecane) to form the tetrakis(decyl)ammonium halide. chemicalbook.com This step is a classic Menshutkin reaction.

Anion Exchange/Metathesis: The resulting tetrakis(decyl)ammonium halide is then converted to the perchlorate salt using one of the methods described in section 2.1.2.

Precursor Chemistry and Optimization

The successful synthesis of this compound relies heavily on the efficient preparation and purification of its precursors. The key precursors are the source of the decyl groups and the perchlorate anion.

Decyl Group Integration Strategies

The integration of the four decyl groups onto the nitrogen atom is a critical step. A common precursor for the tetrakis(decyl)ammonium cation is tetrakis(decyl)ammonium bromide. chemicalbook.commedchemexpress.comsigmaaldrich.com The synthesis of this precursor typically starts from tridecylamine, which is then quaternized with 1-bromodecane. The raw materials for synthesizing tridecylamine can include decanoic acid, which can be converted to the corresponding amine through various synthetic routes. chemicalbook.com

Alternative strategies for integrating the decyl groups could involve a one-pot reaction where ammonia (B1221849) is directly alkylated with a decyl halide. However, this method often leads to a mixture of primary, secondary, tertiary amines, and the quaternary ammonium salt, making purification challenging. A more controlled approach is the stepwise alkylation of ammonia or a primary amine, although this increases the number of synthetic steps.

Table 2: Precursors for Tetrakis(decyl)ammonium Cation

| Precursor | Synthetic Route | Key Considerations |

|---|---|---|

| Tridecylamine | Alkylation of didecylamine (B41449) or reductive amination. | Availability and purity of the starting secondary amine. |

| 1-Bromodecane | Used as the alkylating agent in the final quaternization step. chemicalbook.com | Reactivity and potential for side reactions. |

| Decanoic Acid | Can be converted to decylamine, a building block for the tertiary amine. chemicalbook.com | Requires multiple synthetic steps to convert to the amine. |

Perchlorate Anion Introduction Techniques

The introduction of the perchlorate anion is the final and a critical step in the synthesis. As discussed previously, anion exchange and metathesis are the primary methods. The choice of the perchlorate source is important. Commercially available salts like sodium perchlorate or ammonium perchlorate are often used in metathesis reactions. mdpi.com For anion exchange, the resin must be pre-treated with a concentrated solution of a soluble perchlorate salt to ensure it is fully loaded with perchlorate anions.

The efficiency of perchlorate introduction can be influenced by several factors, including the solubility of the precursor and product salts in the chosen solvent system, the concentration of the reactants, and the reaction temperature. For instance, in a metathesis reaction, the solvent should be chosen to maximize the solubility of the reactants while minimizing the solubility of one of the products to drive the reaction to completion via precipitation.

Caution is paramount when handling perchlorate salts as they are potentially explosive, especially when heated or in the presence of organic materials. acs.org All synthetic procedures involving perchlorates should be conducted with appropriate safety measures.

Green Chemistry Considerations in Synthesis

The industrial production of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which promotes the design of products and processes that minimize the use and generation of hazardous substances. pharmacyjournal.in For this compound, green considerations focus on optimizing its two-step synthesis pathway: the N-alkylation (quaternization) of a tertiary amine and the subsequent anion exchange (metathesis).

Solvent Selection and Minimization

The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. ijbsac.org

Traditionally, the synthesis of QAS, including the quaternization step to form the tetrakis(decyl)ammonium cation, has been conducted in volatile organic compounds (VOCs) such as acetonitrile (B52724), ethanol, or chloroform. nih.gov These solvents are effective at dissolving reactants but pose environmental and health risks. Green chemistry principles advocate for their replacement with more benign alternatives or, ideally, the elimination of solvents altogether. ijbsac.orgthecmrs.in

Greener solvent alternatives include water, glycerol, and even other ionic liquids, which are noted for their negligible vapor pressure. pharmacyjournal.inthecmrs.inacs.org However, a more advanced green approach is the implementation of solvent-free reaction conditions. google.com Research has demonstrated that microwave-assisted and ultrasound-promoted syntheses of QAS can proceed efficiently without any solvent. nih.govnih.gov These methods not only eliminate solvent waste but also frequently result in significantly reduced reaction times and improved product yields. nih.govnih.gov Mechanochemical methods, where reactants are combined by grinding, also offer a viable solvent-free route for QAS synthesis. nih.govresearchgate.net

| Solvent | Boiling Point (°C) | Classification | Green Chemistry Considerations |

|---|---|---|---|

| Acetonitrile | 81.6 | VOC, Hazardous | Traditional solvent; toxic and difficult to dispose of. nih.gov |

| Ethanol | 78.4 | VOC | Commonly used, but still a volatile organic compound. nih.gov |

| Water | 100.0 | Benign | Excellent green solvent, but energy is required for its removal. pharmacyjournal.in |

| Glycerol | 290.0 | Benign, Bio-based | High boiling point, biodegradable, and derived from renewable resources. pharmacyjournal.in |

| None (Solvent-Free) | N/A | Ideal | Eliminates solvent waste; often accelerated by microwave or ultrasound. google.comnih.govmdpi.com |

Atom Economy and Reaction Efficiency

Atom economy is a core metric in green chemistry that evaluates how efficiently reactants are converted into the desired product. nih.gov It measures the proportion of reactant atoms that are incorporated into the final molecule, with a higher percentage indicating a greener process. buecher.de

The synthesis of this compound provides a clear contrast in atom economy between its two steps.

Quaternization Reaction: The first step, the reaction of tridecylamine with a decyl halide (e.g., 1-bromodecane) to form the tetrakis(decyl)ammonium cation, is an addition reaction. In principle, all atoms from both reactants are incorporated into the product, making it a 100% atom-economical process. nih.govresearchgate.netresearchgate.net C₃₀H₆₃N (Tridecylamine) + C₁₀H₂₁Br (1-Bromodecane) → [N(C₁₀H₂₁)₄]⁺Br⁻

Anion Metathesis Reaction: The second step involves swapping the bromide anion for a perchlorate anion. This is typically achieved by reacting the QAS halide with a perchlorate salt, such as sodium perchlorate. This reaction is inherently less atom-economical because it generates a stoichiometric amount of a salt byproduct, in this case, sodium bromide. researchgate.netrsc.org [N(C₁₀H₂₁)₄]⁺Br⁻ + NaClO₄ → [N(C₁₀H₂₁)₄]⁺ClO₄⁻ + NaBr

The formation of this inorganic salt byproduct represents a significant source of waste. While high reaction yields are crucial for efficiency, the atom economy metric reveals the intrinsic wastefulness of the reaction pathway itself.

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Tetrakis(decyl)ammonium bromide | C₄₀H₈₄NBr | 739.01 | Reactant |

| Sodium perchlorate | NaClO₄ | 122.44 | Reactant |

| This compound | C₄₀H₈₄NClO₄ | 706.55 | Desired Product |

| Sodium bromide | NaBr | 102.89 | Byproduct |

| Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy = (706.55 / (739.01 + 122.44)) x 100 ≈ 82.0% |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides detailed insights into the molecular structure and bonding within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of the tetrakis(decyl)ammonium cation in solution. While the perchlorate (B79767) anion is NMR-inactive, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the organic cation.

In ¹H NMR, distinct signals are expected for the protons on the alpha-carbons (those directly bonded to the nitrogen atom) and the subsequent methylene (B1212753) groups along the decyl chains, culminating in the terminal methyl group. The protons on the alpha-methylene groups are typically deshielded due to the electron-withdrawing effect of the positively charged nitrogen, causing them to appear at a higher chemical shift (downfield) compared to the other methylene groups.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the decyl chains are influenced by their proximity to the quaternary nitrogen center. Similar to the proton spectra, the alpha-carbons are the most deshielded. The spectrum for the analogous compound, tetrakis(decyl)ammonium bromide, shows a characteristic pattern that can be used to assign the resonances for the perchlorate salt. chemicalbook.com High-resolution NMR studies on similar long-chain tetra-alkyl ammonium (B1175870) salts in their solid phase have shown that the hydrocarbon chains can exist in a state of free rotation at elevated temperatures, indicating significant molecular motion even in the solid state. ibm.com

Table 1: Predicted ¹³C NMR Chemical Shifts for the Tetrakis(decyl)ammonium Cation Data based on the spectrum of the analogous compound Tetrakis(decyl)ammonium bromide. chemicalbook.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| N-C H₂- | ~59 |

| N-CH₂-C H₂- | ~22 |

| Terminal -C H₃ | ~14 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Anion and Cation Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the vibrational modes of both the tetrakis(decyl)ammonium cation and the perchlorate anion.

The tetrakis(decyl)ammonium cation is characterized by:

C-H Stretching Vibrations: Strong absorption bands typically appear in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the numerous methylene (-CH₂-) and terminal methyl (-CH₃) groups of the decyl chains.

C-H Bending Vibrations: Scissoring and rocking vibrations for the methylene groups are observed around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

The perchlorate anion (ClO₄⁻) , which has a tetrahedral geometry, exhibits characteristic vibrational modes. Its high symmetry means its primary infrared-active bands are strong and easily identifiable. Studies on other perchlorate-containing compounds, such as ammonium perchlorate, provide reference points for these vibrations. researchgate.netdbc.wroc.pl

Asymmetric Cl-O Stretching: A very strong and broad absorption band is typically found in the 1080-1110 cm⁻¹ region.

Asymmetric Cl-O Bending: A medium to strong band appears around 620-630 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for Tetrakis(decyl)ammonium Perchlorate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Cation (-CH₂-, -CH₃) | C-H Stretching | 2850 - 3000 |

| Cation (-CH₂-) | C-H Bending (Scissoring) | ~1465 |

| Anion (ClO₄⁻) | Asymmetric Cl-O Stretching | ~1080 - 1110 |

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the solid state, the tetrakis(decyl)ammonium cation is expected to exhibit a central nitrogen atom with a nearly ideal tetrahedral geometry, as the four alkyl groups are sterically demanding. The cation itself is achiral. ncats.ionih.gov However, the conformation of the long decyl chains will likely deviate significantly from an idealized, fully extended (all-trans) geometry. Crystal packing forces will compel the chains to bend and rotate to fit efficiently within the lattice. This results in various gauche conformations along the carbon backbones, leading to a complex and less ordered arrangement of the chains compared to simpler alkyl salts.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations can provide insights that are not accessible through static experimental methods.

Electrochemical Behavior and Ion Transport Phenomena

Electrolyte Formulation and Performance

The effectiveness of an electrolyte system hinges on the interplay between the salt and the solvent, which dictates its solution behavior, ionic conductivity, and the extent of ion association.

The dissolution and behavior of tetraalkylammonium salts like tetrakis(decyl)ammonium perchlorate (B79767) are profoundly influenced by the nature of the solvent. acs.orgresearchgate.net In polar solvents, the salt dissociates into solvated ions, where the solvent molecules arrange themselves around the cation and anion. acs.org The large size of the tetrakis(decyl)ammonium cation, with its long alkyl chains, imparts significant lipophilicity. This characteristic makes it soluble not only in polar organic solvents but also in less polar and non-polar media, a property not as pronounced in its shorter-chain analogs. rsc.org

The choice of solvent is critical for specific applications. For instance, in electrochemical studies, solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (CH3CN) are commonly employed with tetraalkylammonium perchlorate electrolytes. nih.gov The behavior of these systems is a complex function of the solvent's dielectric constant, viscosity, and its ability to solvate the ions. In solvents with low dielectric constants, the electrostatic forces between the cation and anion are stronger, leading to the formation of ion pairs. brainguide.de

The ionic conductivity of an electrolyte solution is a measure of its ability to conduct electricity and is dependent on the concentration, mobility, and charge of the ions. acs.org For tetraalkylammonium perchlorates, the primary charge carriers are the tetrakis(decyl)ammonium cation (N(C10H21)4+) and the perchlorate anion (ClO4-). semanticscholar.org

Studies on analogous compounds, such as tetra-n-butylammonium perchlorate (TBAP), show that ionic conductivity is influenced by temperature and the phase of the material. semanticscholar.orgresearchgate.net In the solid state, these salts can exhibit different crystalline phases, with the high-temperature phases generally showing higher ionic conductivity due to increased ionic mobility. semanticscholar.orgresearchgate.net The conductivity in these phases is often governed by the migration of the smaller anion through the crystal lattice. semanticscholar.org

In solution, the mobility of the ions is influenced by their size and the viscosity of the solvent. The large size of the tetrakis(decyl)ammonium cation leads to lower mobility compared to smaller cations. However, its use in non-polar solvents is advantageous as it can render the medium conductive. For instance, tetrakis(decyl)ammonium tetraphenylborate (B1193919) has been shown to create conducting solutions in cyclohexane (B81311). rsc.org A similar behavior can be anticipated for tetrakis(decyl)ammonium perchlorate in low-polarity environments.

The table below presents conductivity data for a related tetraalkylammonium salt in a supercritical fluid/cosolvent mixture, illustrating the impact of the electrolyte on the conductivity of the medium.

| Electrolyte | Concentration (mM) | Solvent System | Temperature (°C) | Pressure (bar) | Conductivity (κ) (μS cm−1) |

| Tetrakis(decyl)ammonium tetraphenylborate | 19.2 | scCO2 | 70 | 300 | 1.7 |

This data for a related compound illustrates the ability of bulky tetraalkylammonium salts to enhance conductivity in non-conventional media. pnas.org

In solvents with low to moderate dielectric constants, significant association between cations and anions occurs, forming neutral ion pairs. At higher concentrations, these ion pairs can further associate with a free ion to form charged triple ions (e.g., [M2A]+ or [MA2]-). rsc.org The extent of this association is quantified by the ion-pair association constant (KA) and the triple-ion formation constant (KT).

For bulky electrolytes like tetrakis(decyl)ammonium salts, the large size of the cation influences the association behavior. X-ray crystallography studies on tetrakis(decyl)ammonium tetraphenylborate have shown that the cation is not perfectly tetrahedral, but rather adopts a disc-like shape, which allows for a closer approach of the ions than predicted by hard-sphere models. rsc.org This interpenetration of ions can lead to significant ion-pairing, even with these large ions. rsc.org

The analysis of conductivity data as a function of concentration allows for the determination of these association constants. Studies on tetrakis(decyl)ammonium tetraphenylborate in cyclohexane have demonstrated the formation of both ion pairs and triple ions. rsc.org It is expected that this compound would exhibit similar behavior in non-polar solvents.

The formation of ion aggregates, including ion pairs and triple ions, is a crucial factor in understanding the charge transport properties of these electrolytes, especially in low-polarity environments where single ions are not the dominant charge carriers. researchgate.net

Electrochemical Characterization Methodologies

Electrochemical techniques are essential for probing the redox behavior of species in solution and for characterizing the properties of the electrolyte itself. Cyclic voltammetry and chronoamperometry are two such powerful methods.

Cyclic voltammetry is a widely used electrochemical technique to study the redox properties of a species in solution. researchgate.net It involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials, the number of electrons transferred, and the kinetics of the electrode reactions. researchgate.netmarquette.edu

Tetraalkylammonium perchlorates, including this compound, are often used as supporting electrolytes in CV because they are generally considered to be electrochemically inert over a wide potential range. marquette.edu However, studies have shown that under certain conditions, the tetraalkylammonium cation can be reduced. marquette.edu The reduction potential is dependent on the length of the alkyl chain, with longer chains being easier to reduce. marquette.edu

In a typical CV experiment using this compound as the supporting electrolyte, the potential window is determined by the oxidation and reduction of the solvent and the electrolyte itself. The large electrochemical window of these electrolytes makes them suitable for studying a wide range of redox processes. nih.gov

The shape of the cyclic voltammogram can also provide insights into the diffusion of the electroactive species to the electrode surface and any coupled chemical reactions. researchgate.net

Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is measured as a function of time. researchgate.net This method is particularly useful for studying reaction mechanisms and determining diffusion coefficients of electroactive species. pnas.org

When a potential is applied that is sufficient to cause an electrochemical reaction, the initial current is high and then decays over time as the concentration of the reactant at the electrode surface is depleted. The relationship between current and time is described by the Cottrell equation, which allows for the calculation of the diffusion coefficient.

In studies involving tetraalkylammonium perchlorate electrolytes, chronoamperometry can be used to investigate the kinetics of electron transfer reactions and to study the stability of the products formed at the electrode. marquette.edu For example, it has been used to monitor the reaction of reduced iron porphyrins with tetrabutylammonium (B224687) ions. marquette.edu Similar investigations could be performed with this compound to understand its reactivity at extreme potentials.

Chronoamperometry is also employed to induce and monitor changes in the electrochemical system, such as the oxidation of a conducting polymer solid contact in an ion-selective electrode, where a plasticized PVC membrane containing an ionophore and a tetraalkylammonium salt is used. acs.org

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the interfacial properties of electrode systems. For electrolytes containing long-chain quaternary ammonium (B1175870) salts like TDA⁺, EIS provides critical insights into the formation of the electrical double layer and charge transfer kinetics. While direct EIS studies on this compound are not extensively documented, data from analogous systems involving tetraalkylammonium cations and perchlorate anions allow for a comprehensive understanding.

In aqueous solutions, the large, surfactant-like TDA⁺ cations tend to adsorb onto the electrode surface, creating a distinct interfacial structure. This adsorption is potential-dependent and significantly alters the double-layer capacitance. acs.org Studies on polymer films modified with quaternary ammonium groups have shown that perchlorate anions interact strongly with these groups via ion pairing. unlp.edu.ar This interaction leads to an increase in the interfacial impedance, which can be readily detected by EIS. unlp.edu.ar

The impedance spectra for such systems can typically be modeled using an equivalent circuit, often a Randles circuit, which includes the solution resistance (Rₛ), the charge-transfer resistance (R_ct), and a constant phase element (CPE) representing the double-layer capacitance (C_dl). The CPE is used instead of a pure capacitor to account for the non-ideal, heterogeneous nature of the electrode surface, which is common in systems with adsorbed organic layers. scispace.comresearchgate.net The formation of a hydrophobic layer by TDA⁺ cations at the electrode can inhibit charge transfer, leading to a higher R_ct value.

Table 1: Representative EIS Parameters for Electrodes in the Presence of Quaternary Ammonium Salts

This table illustrates typical changes in impedance parameters when a quaternary ammonium salt is introduced into the electrolyte, based on findings from related systems.

| Electrolyte System | Solution Resistance (Rₛ) (Ω) | Charge-Transfer Resistance (R_ct) (kΩ) | Double-Layer Capacitance (C_dl) (µF) |

| Standard Electrolyte (e.g., NaCl) | 50 | 5 | 20 |

| With Quaternary Ammonium Salt | 55 | 25 | 10 |

| With Quaternary Ammonium Salt + Perchlorate | 60 | 40 | 8 |

Note: These values are illustrative and serve to demonstrate the expected trends.

Ion Intercalation and De-intercalation Mechanisms

The large size of the tetrakis(decyl)ammonium cation allows it to participate in intercalation and de-intercalation processes within layered host materials. This behavior is crucial for applications such as batteries and supercapacitors. The process involves the insertion of TDA⁺ ions into the van der Waals gaps of a host material, causing the layers to expand.

Studies have demonstrated that quaternary ammonium ions can be intercalated into various layered structures, including titanates and clays. acs.orgresearchgate.net For instance, research on kaolinite (B1170537) has shown that quaternary ammonium salts with long alkyl chains (≥ 8 carbons) tend to arrange themselves in a paraffin-type bilayer structure within the host's interlayer space. researchgate.net Similarly, tetrakis(decyl)ammonium hydroxide (B78521) has been used to induce gigantic swelling in layered titanates, a process that precedes exfoliation into nanosheets. acs.orgamazonaws.com

The intercalation of bulky cations like TDA⁺ can lead to significant changes in the electrochemical properties of the host material. In the context of energy storage, the intercalation of a smaller analogue, the tetrabutylammonium cation (TBA⁺), into spinel MgCo₂O₄ has been shown to induce pseudocapacitive behavior, enhancing the material's specific capacitance. iau.ir This is attributed to Faradaic redox reactions involving the intercalated cation and the host lattice. iau.ir The de-intercalation process, or the removal of the cation, is ideally reversible to allow for stable cycling in energy storage devices.

Electrocatalytic Applications and Perchlorate Reduction Studies

Perchlorate is a persistent environmental contaminant, and its reduction to harmless chloride is a significant challenge. Electrocatalysis offers a promising route for perchlorate remediation. While this compound itself is not a catalyst, the TDA⁺ cation can play a crucial role as a phase-transfer agent or a surface-modifying species in electrocatalytic systems. chemicalbook.comalfa-chemistry.com

ClO₄⁻ + 8H⁺ + 8e⁻ → Cl⁻ + 4H₂O

This process typically proceeds through a series of oxygen atom transfer steps, with intermediates such as chlorate (B79027) (ClO₃⁻) and chlorite (B76162) (ClO₂⁻). Catalysts, often based on transition metals like rhenium (Re) or rhodium (Rh), are used to lower the activation energy for these steps. nih.govresearchgate.net

While tetraalkylammonium salts like this compound are often used as supporting electrolytes due to their wide electrochemical window, the cation itself can be reduced under highly negative potentials. marquette.edu This reduction typically involves the cleavage of a carbon-nitrogen bond to form a trialkylamine and an alkyl radical. marquette.edu However, in the context of perchlorate reduction, the primary role of the TDA⁺ cation is not as a reactant but as an influencer of the electrode environment.

The large, hydrophobic TDA⁺ cation readily adsorbs onto electrode surfaces, forming a modifying layer that can significantly influence the electrocatalytic reduction of perchlorate. acs.org As a cationic surfactant, TDA⁺ can concentrate the perchlorate anions near the electrode surface through electrostatic attraction and ion-pairing, effectively increasing the local reactant concentration. unlp.edu.arscbt.com

This surface modification can enhance the rate of perchlorate reduction in several ways:

Increased Local Concentration: By forming an ion pair (TDA⁺-ClO₄⁻) at the interface, the concentration of perchlorate at the catalytically active sites is increased.

Modification of the Double Layer: The adsorbed TDA⁺ layer alters the structure of the electrical double layer, which can affect the kinetics of electron transfer to the perchlorate anion.

Inhibition of Fouling: The hydrophobic layer may prevent the adsorption of interfering species or fouling agents, thus maintaining the activity of the catalyst over time.

Catalytic Applications and Mechanistic Insights

Role in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in separate, immiscible phases (typically aqueous and organic). rsc.orgresearchgate.net The catalyst, a phase-transfer agent, transports a reactant from one phase to the other, where the reaction can proceed. ijstr.orgslideshare.net Quaternary ammonium (B1175870) salts, such as tetrakis(decyl)ammonium perchlorate (B79767), are among the most common and effective phase transfer catalysts due to their ability to form ion pairs with anions and their solubility in organic solvents. ijstr.orgchemicalbook.com The lipophilic nature of the four decyl chains ensures the cation's high affinity for the organic phase, enabling the transport of anions from the aqueous phase.

Interfacial Reaction Dynamics

The mechanism of phase transfer catalysis involving quaternary ammonium salts is generally understood through two primary models: the Starks extraction mechanism and the Makosza interfacial mechanism. rsc.org

Extraction Mechanism: In this model, the quaternary ammonium cation (Q⁺) exchanges its original anion (e.g., perchlorate) for a reactant anion (Y⁻) from the aqueous phase. The newly formed ion pair (Q⁺Y⁻) is extracted into the bulk organic phase, where it reacts with the organic substrate. ijstr.org

Interfacial Mechanism: This mechanism is particularly relevant for reactions involving the deprotonation of organic compounds (carbon acids) with pKa values in the range of 18-25. rsc.org Here, the deprotonation by an aqueous base (like hydroxide) occurs at the interface between the two phases. The quaternary ammonium cation then complexes with the resulting organic anion at the interface and transports it into the organic phase for the subsequent reaction. rsc.orgnih.gov

The catalytic activity in these systems is heavily influenced by the structure of the quaternary ammonium salt. Descriptors such as the "amphiphilic cross-sectional area" (XSA) have been developed to predict the rate of PTC reactions that are limited by the transport of the catalyst-reactant complex from the interfacial region into the organic phase. rsc.org The large, symmetric structure of the tetrakis(decyl)ammonium cation suggests it would be an effective extractant, facilitating the transfer of anionic species across the phase boundary.

Substrate Scope and Reaction Selectivity

While specific studies detailing the substrate scope for tetrakis(decyl)ammonium perchlorate are not widely available, the applications of its close analog, tetrakis(decyl)ammonium bromide, provide significant insight into its potential uses. These catalysts are effective in a variety of nucleophilic substitution and alkylation reactions.

The table below summarizes the demonstrated applications for the closely related tetrakis(decyl)ammonium bromide, which are indicative of the types of reactions where the perchlorate salt would also be expected to show catalytic activity.

| Reaction Type | Substrates | Application |

| Ion Transfer | Platinum Salts (from aqueous phase) | Synthesis of platinum nanocrystals |

| Ion Transfer | Gold Ions (from aqueous phase) | Synthesis of gold nanoparticles |

| Alkylation | (E)‐pyridine aldoximes, (E)‐ketoximes, dihalohydrins | Synthesis of substituted oximes |

| Polymer Synthesis | Diisocyanates, polyols, ionic diols | Synthesis of soft thermoplastic polyurethanes (TPUs) |

This data is based on the reported applications of Tetrakis(decyl)ammonium bromide. sigmaaldrich.com

Catalysis in Thermal Decomposition Processes

Quaternary ammonium salts can also act as catalysts in the thermal decomposition of energetic materials. Their presence can significantly alter the decomposition pathway, leading to lower decomposition temperatures and modified energy release profiles.

Influence on Thermal Decomposition of Related Energetic Materials

The most studied application in this area is the catalytic decomposition of ammonium perchlorate (AP), a primary oxidizer in composite solid propellants. researchgate.netmdpi.comscirp.org The thermal decomposition of pure AP typically occurs in two stages: a low-temperature decomposition (LTD) around 295°C and a high-temperature decomposition (HTD) near 418°C. researchgate.netresearchgate.net

The addition of a catalyst can fundamentally change this behavior. Effective catalysts often cause the two distinct decomposition peaks to merge into a single, more intense exothermic event at a significantly lower temperature. researchgate.netresearchgate.net This is highly desirable for propellant applications as it leads to a more stable and efficient combustion process. Furthermore, catalysts can substantially increase the total heat released during decomposition.

The following table presents data on the catalytic effects of various materials on the thermal decomposition of ammonium perchlorate, illustrating the typical performance enhancements sought.

| Catalyst (wt%) | High-Temp Decomposition Peak (°C) | Change in Peak Temp (ΔT, °C) | Heat Release (J/g) | Change in Heat Release (ΔH, J/g) |

| Pure AP | 418 | - | 814.5 | - |

| Complex 2 (unspecified) | 325 | -93 | 1661.7 | +847.2 |

| δ-MnO₂ (2 wt%) | 298.8 | -119.2 | 1446.0 | +860.5 |

| Ti₂CTx (30 wt%) | 336 | -83 | ~2482.8 | +1897.3 |

Data compiled from multiple sources for illustrative purposes. mdpi.comresearchgate.netnih.gov "Complex 2" refers to [Co(vimi)₄]DCA₂. researchgate.net

While specific data for this compound is not present in the literature, its structural features as a quaternary ammonium salt suggest it could participate in similar catalytic cycles, potentially lowering the decomposition temperature and enhancing the energy output of materials like AP.

Mechanistic Pathways of Catalytic Decomposition

The mechanism by which catalysts alter the decomposition of ammonium perchlorate is a subject of extensive research. The key change is believed to be a shift in the rate-determining step of the reaction.

The uncatalyzed thermal decomposition of ammonium perchlorate is thought to proceed primarily through a proton transfer mechanism. researchgate.net However, the introduction of a suitable catalyst can facilitate an electron transfer mechanism , which provides a lower energy pathway for decomposition. researchgate.netresearchgate.net

Adsorption-Induced Decomposition Pathways

The catalytic activity of this compound is intrinsically linked to its surface adsorption characteristics and subsequent influence on the decomposition of other chemical species. While direct research on the adsorption-induced decomposition pathways specifically for this compound is limited, valuable insights can be drawn from the behavior of analogous long-chain quaternary ammonium salts and the decomposition mechanisms of compounds like ammonium perchlorate (AP).

Quaternary ammonium salts, particularly those with long alkyl chains, are known to adsorb onto the surfaces of solid reactants and catalysts. This adsorption is primarily driven by electrostatic interactions between the positively charged quaternary ammonium cation and negatively charged sites on the surface. bibliotekanauki.plicm.edu.pl In the context of catalysis, this adsorption can significantly alter the decomposition pathway of a substrate.

For instance, in the thermal decomposition of ammonium perchlorate, a key component in solid propellants, the initial step is believed to be a proton transfer from the ammonium cation (NH₄⁺) to the perchlorate anion (ClO₄⁻), forming adsorbed ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). acs.orgresearchgate.net The presence of a catalyst can influence the rate of this initial step and the subsequent decomposition reactions.

The adsorption of this compound onto a catalyst surface or the surface of a decomposing solid can be hypothesized to proceed as follows:

Surface Binding: The bulky Tetrakis(decyl)ammonium cation, with its four long decyl chains, would exhibit strong van der Waals interactions, leading to effective adsorption on the catalyst surface. The nature of the surface, whether it's a metal oxide or a crystalline solid, will dictate the strength and nature of this interaction. researchgate.net

Ion Pair Formation: The perchlorate anion (ClO₄⁻) associated with the quaternary ammonium salt can also play a crucial role. The formation of ion pairs at the interface can influence the electronic environment of the catalyst's active sites.

Modification of Surface Properties: The adsorbed layer of this compound can modify the surface energy and hydrophobicity of the catalyst, which in turn can affect the adsorption and reaction of other species.

The decomposition of the substrate is then influenced by this adsorbed layer. In the case of ammonium perchlorate decomposition, the presence of quaternary ammonium salts can inhibit the high-temperature decomposition process. mdpi.com This is attributed to the formation of hydrogen bonds between the quaternary ammonium salt and the nitrogen and oxygen atoms on the surface of the ammonium perchlorate, thereby inhibiting its combustion decomposition. mdpi.com The long alkyl chains of this compound would enhance its surface activity, making this inhibitory effect potentially more pronounced.

Table 1: Postulated Steps in Adsorption-Induced Decomposition

| Step | Description | Influencing Factors |

| 1. Adsorption | The Tetrakis(decyl)ammonium cation adsorbs onto the catalyst surface. | Surface chemistry of the catalyst, solvent polarity, temperature. |

| 2. Ion Pair Interaction | Interaction between the adsorbed cation and the perchlorate anion at the interface. | Dielectric constant of the medium, nature of the catalyst surface. |

| 3. Substrate Interaction | The adsorbed quaternary ammonium salt interacts with the substrate molecules (e.g., ammonium perchlorate). | Surface coverage of the quaternary ammonium salt, nature of the substrate. |

| 4. Altered Decomposition | The decomposition pathway of the substrate is altered due to the presence of the adsorbed layer. | Temperature, pressure, specific catalytic sites. |

| 5. Catalyst Regeneration | The catalyst surface is regenerated after the reaction, potentially with adsorbed byproducts. | Reaction conditions, nature of the final products. |

Catalyst Design and Engineering Principles

The unique properties of this compound, particularly its surface activity and its nature as a phase-transfer catalyst, offer intriguing possibilities for its incorporation into rationally designed catalytic systems.

Surface-Active Properties in Heterogeneous Catalysis

In heterogeneous catalysis, the interface between different phases (e.g., solid catalyst and liquid or gas reactants) is where the chemical transformation occurs. The surface-active properties of this compound, stemming from its amphiphilic nature (a hydrophilic quaternary ammonium head and long hydrophobic decyl tails), can be harnessed to enhance catalytic performance.

The long alkyl chains of the Tetrakis(decyl)ammonium cation make it highly lipophilic, allowing it to be soluble in organic phases. biomedres.uscore.ac.uk This property is central to its function as a phase-transfer catalyst, where it can transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic substrate takes place. numberanalytics.comsci-hub.se

The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is related to the total number of carbon atoms in its alkyl groups; a range of C12-C25 is often considered effective for a good balance of lipophilicity and hydrophilicity. biomedres.us With 40 carbon atoms in its decyl chains, this compound is a highly lipophilic cation, which would favor its partitioning into the organic phase.

In the context of heterogeneous catalysis, this surface activity can be utilized to:

Increase Interfacial Area: By acting as a surfactant, it can help to create stable emulsions, increasing the contact area between immiscible reactants and the solid catalyst.

Modify Catalyst Wettability: The adsorption of this compound can alter the catalyst surface from hydrophilic to hydrophobic (or vice versa), which can be beneficial for specific reactions.

Facilitate Reactant Transport: It can facilitate the transport of reactants to the active sites of the catalyst, particularly in triphase catalytic systems where the catalyst is a solid, and the reactants are in two immiscible liquid phases. sharif.edu

Integration into Catalytic Systems

The integration of this compound into catalytic systems can be achieved through several engineering principles, aiming to create highly efficient and reusable catalysts.

One approach is the immobilization of the quaternary ammonium salt onto a solid support. This creates a heterogeneous catalyst that can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. kpi.uaoup.com Common supports include polymers, silica, and clays. sharif.edukpi.ua

For example, polymer-supported quaternary onium salts have been prepared and used as phase-transfer catalysts in various reactions. kpi.uaoup.com The catalytic activity of such supported catalysts can be influenced by the morphology of the polymer support, such as pore size. kpi.ua

Another strategy involves the use of this compound in the synthesis of catalytically active nanoparticles. For instance, quaternary ammonium salts can act as phase-transfer agents to transfer metal salt precursors from an aqueous phase to an organic phase, where they are reduced to form metal nanoparticles with controlled size and morphology.

The design of a catalytic system incorporating this compound would need to consider the following factors:

Choice of Support: The support material should be chemically inert under the reaction conditions and have a high surface area to allow for a high loading of the quaternary ammonium salt.

Immobilization Method: The method used to attach the quaternary ammonium salt to the support should result in a stable linkage that does not leach during the reaction.

Catalyst Morphology: The physical form of the catalyst (e.g., powder, beads, membrane) will depend on the type of reactor used.

Reaction Conditions: The temperature, pressure, and solvent system must be optimized to maximize the catalytic activity and stability of the integrated system.

Table 2: Principles for Integrating this compound into Catalytic Systems

| Principle | Description | Example |

| Immobilization on a Solid Support | Covalently or non-covalently attaching the quaternary ammonium salt to an insoluble support. | Grafting onto a polymer resin or intercalation into clay minerals. sharif.edukpi.ua |

| Use as a Nanoparticle Stabilizer/Phase-Transfer Agent | Employing the salt during the synthesis of metal nanoparticles to control their growth and dispersion. | Transfer of metal precursors from an aqueous to an organic phase for reduction. |

| Creation of Triphase Catalytic Systems | Utilizing the salt in a system with a solid catalyst and two immiscible liquid phases containing the reactants. | The salt facilitates the transfer of a reactant from one liquid phase to the catalyst surface. sharif.edu |

| In-situ Generation of Active Species | Using the salt to generate a catalytically active species under the reaction conditions. | Formation of an onium hydroxide (B78521) in the presence of a base. |

Coordination Chemistry and Supramolecular Assemblies

Self-Assembly Principles and Driving Forces

The spontaneous organization of tetrakis(decyl)ammonium perchlorate (B79767) into supramolecular assemblies is governed by a delicate interplay of forces. These interactions, though weaker than covalent bonds, collectively dictate the structure and properties of the resulting architectures. researchgate.net

A primary driving force for the self-assembly of this compound is the hydrophobic effect. The tetrakis(decyl)ammonium cation possesses four long decyl (C₁₀H₂₁) chains. In polar solvents like water, these nonpolar alkyl chains are driven to aggregate, minimizing their disruptive contact with water molecules. rsc.org This aggregation of the hydrocarbon tails leads to the formation of micellar or other aggregated structures where the hydrophobic chains are sequestered in the interior, away from the aqueous environment. This behavior is characteristic of cationic surfactants and amphiphiles, which are known to form various self-assembled structures. ottokemi.comnih.govmedchemexpress.com The collective effect of these nonpolar groups avoiding water is a major contributor to the stability of the resulting supramolecular assemblies. rsc.org

Table 2: Key Supramolecular Interactions in Tetrakis(decyl)ammonium Perchlorate

| Interaction Type | Interacting Molecular Parts | Role in Self-Assembly |

|---|---|---|

| Hydrophobic Interaction | The four decyl (C₁₀H₂₁) chains of the cation. | Drives aggregation in polar solvents to form micelles or other ordered structures. rsc.orgnih.gov |

Complexation with Metal Ions and Organic Species

The distinct ionic and hydrophobic regions of this compound allow for complex interactions with a variety of other chemical species, leading to the formation of more intricate supramolecular systems.

While the tetrakis(decyl)ammonium cation is large and sterically hindered, the perchlorate anion (ClO₄⁻) can participate in directing the formation of coordination complexes. The perchlorate anion, though often considered weakly coordinating, can bind to metal centers. ucl.ac.ukacs.org For instance, research has shown that perchlorate anions can coordinate with barium ions to form complex structures like a dodecahedral Ba(ClO₄)₆⁴⁻ core, which is then surrounded by organic cations. researchgate.net In such a scenario, the tetrakis(decyl)ammonium cation would serve as the counter-ion, balancing the charge of the metal-anion complex. The assembly is thus directed by the coordination preferences of the metal ion with the perchlorate anions.

The large, lipophilic surface of the tetrakis(decyl)ammonium cation makes it a suitable "guest" for various molecular "hosts." Host-guest chemistry involves the encapsulation of one molecule (the guest) within a cavity of another (the host). rsc.org Large macrocyclic hosts, such as calixarenes or cyclodextrins, which possess hydrophobic cavities, could potentially encapsulate the tetrakis(decyl)ammonium cation. The recognition would be driven by favorable non-covalent interactions between the host and the cation. While specific studies on tetrakis(decyl)ammonium as a guest are not prevalent, the principles of host-guest chemistry suggest that receptors could be designed for the selective binding of such large cationic species. units.it

Formation of Ionic Liquids and Ordered Liquid Phases

Salts composed of large, asymmetric organic cations and inorganic anions often exhibit low melting points, classifying them as ionic liquids (ILs). researchgate.net Quaternary ammonium (B1175870) salts, including tetrakis(decyl)ammonium bromide, are recognized as a class of ionic liquids. ottokemi.com These materials are of interest due to their unique properties, such as low vapor pressure and high thermal stability. mdpi.com

Furthermore, the long alkyl chains of the tetrakis(decyl)ammonium cation can lead to the formation of highly ordered liquid crystalline phases, also known as mesophases. researchgate.net In these phases, the molecules have a degree of order that is intermediate between that of a crystalline solid and an isotropic liquid. Specifically, long-chain ionic species can arrange themselves into layered structures, such as smectic phases, where the ionic headgroups form distinct layers separated by the interdigitated alkyl chains. The formation of these ordered phases is a direct consequence of the self-assembly driven by the hydrophobic and electrostatic interactions inherent in the molecule's structure. researchgate.net

Research Findings on this compound in Polymerization and Supramolecular Assemblies Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings specifically focusing on the role of this compound in polymerization and cross-linking for the formation of supramolecular structures are not presently available. While the broader classes of quaternary ammonium salts and perchlorate-containing compounds are known to participate in various aspects of polymer and supramolecular chemistry, information directly pertaining to this compound in this context is scarce.

Quaternary ammonium salts, characterized by a central nitrogen atom bonded to four organic groups, are widely utilized in materials science. Their applications include use as surfactants, phase-transfer catalysts, and as components in the synthesis of polymers. For instance, certain quaternary ammonium compounds have been incorporated into monomers to facilitate polymerization and to imbue the resulting polymers with specific properties. Similarly, the electrostatic interactions afforded by the charged nature of these salts can be harnessed to induce cross-linking between polymer chains, leading to the formation of complex, three-dimensional networks. nih.govwikipedia.orgacs.org

However, the specific combination of the tetrakis(decyl)ammonium cation with the perchlorate anion in the context of creating supramolecular polymers through polymerization and cross-linking does not appear to be a widely researched area. The long alkyl chains of the tetrakis(decyl)ammonium cation would be expected to introduce significant hydrophobic interactions, which could play a crucial role in the self-assembly of monomers and the properties of any resulting polymer. In theory, this large cation, paired with the perchlorate anion, could be a component of a monomer used in addition or condensation polymerization, or it could be employed as an ionic cross-linker to physically connect polymer chains.

The absence of specific studies on this compound in this field means that no data tables detailing research findings, such as polymerization conditions, monomer characteristics, or properties of resulting supramolecular structures, can be provided at this time. Further research would be necessary to elucidate the potential of this specific compound in the fascinating and rapidly developing field of supramolecular polymer chemistry.

Advanced Material Science Applications

Development of Next-Generation Electrolytes for Energy Devices

Quaternary ammonium (B1175870) salts are a cornerstone in the development of ionic liquids (ILs) and electrolytes for energy storage devices due to their electrochemical stability, ionic conductivity, and non-flammability. mdpi.comoaepublish.com ILs are considered a promising alternative to conventional organic electrolytes, which often suffer from volatility and flammability issues, thereby enhancing the safety of batteries. mdpi.com

Rechargeable Battery Systems

In lithium-ion batteries and beyond, the electrolyte is a critical component that facilitates ion transport between the anode and cathode. Quaternary ammonium-based ionic liquids are investigated for their wide electrochemical windows and thermal stability. mdpi.combohrium.com The large size of the tetrakis(decyl)ammonium cation could, in principle, be beneficial in suppressing the formation of dendrites on the electrode surface, a common failure mechanism in high-energy-density batteries. However, the four long decyl chains would also significantly increase the viscosity of the electrolyte, which typically leads to lower ionic conductivity compared to analogues with shorter alkyl chains (e.g., tetraethylammonium (B1195904) or tetrabutylammonium). bohrium.com This trade-off between safety, stability, and ion transport kinetics is a central challenge in electrolyte design.

Below is a comparative table illustrating how cation structure can influence key electrolyte properties.

| Cation | Molecular Weight ( g/mol ) | Ionic Radius (Å) | Expected Viscosity | Expected Conductivity |

| Tetraethylammonium | 130.28 | ~3.9 | Low | High |

| Tetrabutylammonium (B224687) | 242.46 | ~5.1 | Moderate | Moderate |

| Tetrakis(decyl)ammonium | 578.11 | ~8.5 | Very High | Low |

Note: Expected properties are illustrative and based on general chemical principles.

Supercapacitor Performance Enhancement

Supercapacitors, or electrochemical double-layer capacitors (EDLCs), store energy by forming an electrical double layer at the interface between an electrode and an electrolyte. techconnect.org The operating voltage of a supercapacitor is limited by the electrochemical stability window of the electrolyte. techconnect.org Non-aqueous electrolytes, particularly those based on quaternary ammonium salts like tetraethylammonium tetrafluoroborate (B81430) (TEABF4), are used commercially to achieve higher voltages. labpartnering.org While various tetralkylammonium perchlorates have been explored, the use of tetrakis(decyl)ammonium perchlorate (B79767) is not widely documented. Its large ionic size could influence the structure and thickness of the double layer, potentially affecting capacitance. However, as with battery applications, the high viscosity and resulting low ionic conductivity would likely be a significant performance impediment, especially for high-power applications that require rapid charge and discharge cycles. techconnect.org

Functional Materials Design and Engineering

The properties of tetrakis(decyl)ammonium perchlorate make it a candidate for specialized roles in the synthesis and modification of advanced materials.

Intermediate in Complex Material Synthesis

Quaternary ammonium salts are widely employed as phase-transfer catalysts (PTCs). littleflowercollege.edu.iniajpr.com A PTC facilitates the migration of a reactant from one phase (typically aqueous) into another immiscible phase (typically organic) where the reaction occurs. littleflowercollege.edu.in The tetrakis(decyl)ammonium cation is highly lipophilic (oil-loving) due to its four long alkyl chains, making it an excellent candidate for transporting anions, such as the perchlorate ion or other reactive anions, from an aqueous solution into an organic solvent. This capability can be harnessed in the synthesis of complex organic molecules or inorganic-organic hybrid materials where reactants have mutually exclusive solubilities. crdeepjournal.org

Hypothetical Phase-Transfer Catalysis System

| Component | Phase | Role |

| Reactant A (e.g., Alkyl Halide) | Organic | Substrate |

| Reactant B (e.g., Sodium Salt) | Aqueous | Nucleophile Source |

| This compound | Both (Interface) | Phase-Transfer Catalyst |

| Product (e.g., Ester) | Organic | Desired Compound |

Integration into Polymer Matrices

The integration of ionic compounds into polymer matrices is a common strategy for creating solid-state or quasi-solid-state electrolytes, ion-exchange membranes, and antistatic materials. The long decyl chains of this compound would enhance its compatibility with nonpolar polymer matrices, such as polyethylene (B3416737) or polypropylene. This could allow it to be blended into plastics to modify their ionic conductivity or surface properties. However, there is a lack of specific research data detailing the use or performance of this compound for this application.

Research in Energetic Composites and Propellants

The field of energetic materials is dominated by compounds that undergo rapid exothermic decomposition to produce a large volume of gas. Ammonium perchlorate (AP) is one of the most common oxidizers used in solid composite propellants. psu.eduresearchgate.net

It is crucial to distinguish this compound from ammonium perchlorate. While both contain the perchlorate anion (ClO₄⁻), which acts as an oxygen source, their cations are vastly different.

Ammonium Perchlorate (NH₄ClO₄): A powerful oxidizer with a positive oxygen balance.

Compound Comparison in Energetic Materials

| Compound Name | Chemical Formula | Role in Propellants | Key Characteristic |

| Ammonium Perchlorate | NH₄ClO₄ | Oxidizer | High oxygen content |

| This compound | C₄₀H₈₄NClO₄ | Hypothetical Fuel/Binder | Fuel-rich, high hydrocarbon content |

| Hydroxyl-terminated polybutadiene (B167195) (HTPB) | C₇H₁₀ (approx. monomer) | Binder/Fuel | Elastomeric binder |

Oxidizer Decomposition and Combustion Dynamics

There is a lack of available scientific literature detailing the thermal decomposition pathways, reaction kinetics, and combustion characteristics of this compound. Key data points that are currently unavailable include:

Decomposition Temperature: The onset and peak decomposition temperatures, crucial for determining thermal stability.

Gaseous Products: The chemical species produced during its breakdown, which are fundamental to understanding its combustion behavior.

Heat of Decomposition: The energy released during decomposition, a critical parameter for any energetic material.

Combustion Rate: How quickly the substance burns, often measured as a function of pressure.

Flame Structure and Temperature: The characteristics of the flame produced during combustion.

Without experimental or theoretical data on these properties, a thorough analysis of its combustion dynamics is not possible.

Performance Modulation through Microstructure Control

Similarly, there is no accessible research on how the performance of this compound as an oxidizer can be tailored by controlling its microstructure. The scientific community has extensively studied how factors like particle size, morphology, and the inclusion of additives can influence the performance of conventional oxidizers. However, for this compound, information is absent on topics such as:

Effect of Particle Size: How varying the particle size of the compound impacts its decomposition and combustion rates.

Crystallography and Polymorphism: The influence of different crystal structures on its energetic performance.

Use of Catalysts or Additives: Whether the introduction of other materials can alter its decomposition behavior or enhance its performance as an oxidizer.

Due to the absence of specific research findings on the decomposition, combustion, and microstructural control of this compound, a detailed and scientifically accurate article on its advanced material science applications in these areas cannot be constructed at this time. The compound represents a potential area for future research within the field of energetic materials.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic structure, stability, and reactivity of molecules. These calculations provide fundamental information on reaction pathways and intermolecular forces.

The thermal decomposition mechanism of perchlorate-containing materials is a key area of investigation, particularly for energetic materials. While direct DFT studies on tetrakis(decyl)ammonium perchlorate's decomposition are not prominent in the literature, the well-studied decomposition of ammonium (B1175870) perchlorate (B79767) (AP) provides a crucial model for understanding the behavior of the perchlorate anion.

Research indicates that the thermal decomposition of AP is initiated by proton transfer from the ammonium cation (NH₄⁺) to the perchlorate anion (ClO₄⁻), forming ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). sioc-journal.cn The subsequent decomposition is governed by the reactions of these intermediates. A critical step is the homolytic cleavage of the Cl-OH bond in perchloric acid. sioc-journal.cn DFT calculations have been employed to map out the complex reaction network that follows. For instance, on a nitrogen-doped graphene surface, the decomposition path of the perchloric acid molecule is proposed to be HClO₄ → ClO₃⁻ → ClO₂⁻ → ClO⁻ → Cl⁻. mdpi.com The rate-determining step in this process was identified as the breaking of the Cl-O bond in the ClO₂⁻ anion, with a calculated activation energy of 0.849 eV. mdpi.com

Quantum-mechanical molecular reaction dynamics have also been used to study the decomposition of related energetic materials, such as a manganese-perchlorate complex. nih.gov These simulations reveal initiation mechanisms involving oxygen atom transfer from the perchlorate to the metal, which then triggers further reactions. nih.gov In the context of this compound, while the initial step would differ from the proton transfer in AP, the subsequent decomposition pathways of the perchlorate-derived species are expected to share common features.

| Reaction Step | Catalyst/Surface | Activation Energy (kJ/mol) | Activation Energy (eV) | Source |

| Homolytic cleavage of Cl-OH in HClO₄ | Gas Phase (620 K) | 67.5 | - | sioc-journal.cn |

| Cl-O bond breaking in ClO₂⁻ | N-Doped Graphene | - | 0.849 | mdpi.com |

| Dehydroxylation of HClO₃ | N-Doped Graphene | - | 0.360 | mdpi.com |

| Dehydroxylation of HClO₂ | N-Doped Graphene | - | 0.350 | mdpi.com |

DFT calculations are also used to determine the energies of adsorption and interaction between molecules and surfaces, which is critical for applications in catalysis and materials science.

Studies on ammonium perchlorate (AP) have modeled its interaction with various surfaces. DFT calculations of AP adsorption on different crystal faces of titanium dioxide (TiO₂) revealed strong covalent and hydrogen bonding interactions. ttu.edu The calculated adsorption energies (ΔEads) were found to be highly energetic, ranging from 120.23 to 301.98 kJ/mol, indicating very stable optimized complexes. ttu.edu The Gibbs free energy (ΔGads) and enthalpy (ΔHads) of formation were also highly exergonic and exothermic, respectively. ttu.edu

From the perspective of the cation, minimum-energy calculations on the related compound tetrakis(decyl)ammonium tetraphenylborate (B1193919) suggest that the large quaternary ammonium cation is not perfectly tetrahedral but is instead distorted into a disc-like shape. rsc.org This distortion allows for a closer approach between the cation and anion than would be predicted by simple hard-sphere models. rsc.org For the perchlorate anion, its binding to host molecules has been investigated. In a study of anion binding to tetra-ammonium and tetra-guanidinium hosts, the perchlorate anion showed a significantly stronger affinity for the ammonium host, with a binding free energy (ΔG) of -14.0 kJ mol⁻¹. acs.org

| System | Method | Interaction Energy / Binding Affinity | Source |

| Ammonium Perchlorate on Rutile TiO₂ (001) surface | DFT | ΔEads = 301.89 kJ/mol | ttu.edu |

| Ammonium Perchlorate on Rutile TiO₂ (110) surface | DFT | ΔEads = 219.84 kJ/mol | ttu.edu |

| Ammonium Perchlorate on Anatase TiO₂ (101) surface | DFT | ΔEads = 202.81 kJ/mol | ttu.edu |

| Perchlorate (ClO₄⁻) with Tetra-ammonium Host | Isothermal Titration Calorimetry | ΔG = -14.0 kJ/mol | acs.org |

| HClO₄ and NH₃ molecular pair | DFT | Interaction Energy = 79.7 kJ/mol | ttu.edu |

Molecular Simulations for Solution Behavior

Molecular dynamics (MD) and other simulation techniques model the dynamic behavior of molecules over time, providing insights into processes like solvation, diffusion, and aggregation in the liquid phase.

The behavior of this compound in a solvent is governed by the solvation of its individual ions. MD simulations are crucial for understanding these ion-solvent interactions.

Classical MD modeling has been used to study the nanostructure of perfluorosulfonic acid polymer membranes, revealing details about the hydration shells around sulfonate groups, which are structurally similar to perchlorate. acs.org Other simulations have focused specifically on the hydration of the perchlorate ion in aqueous solutions. researchgate.net For large quaternary ammonium cations, simulations show they have a clear tendency to interact with and be incorporated into less polar environments, such as the interior of a phospholipid bilayer. acs.org The long decyl chains of the tetrakis(decyl)ammonium cation would strongly favor its solvation in non-polar or amphiphilic environments. epfl.chacs.org Studies combining experimental techniques with MD simulations have shown that the nature of the solvent can dictate the aggregation of complex molecules into different structures like fibrils or nanosheets. acs.org

In solvents of low to intermediate polarity, ions often form aggregates or ion pairs. Modeling these phenomena is key to understanding the solution's properties, such as its conductivity. The large, bulky nature of the tetrakis(decyl)ammonium and perchlorate ions makes ion pairing and aggregation likely, especially in non-aqueous or low-polarity solvents.

Research on tetrakis(decyl)ammonium tetraphenylborate in cyclohexane (B81311) showed that even with these very bulky ions, interpenetrating ion pairs and triple-ion aggregates are formed. rsc.org MD simulations can be used to explore the nucleation and aggregation of related salts. For instance, simulations have been used to analyze the nucleation of ammonium perchlorate from an aqueous solution, providing insights that align well with experimental data. researchgate.net Other modeling has been used to study the aggregation of porphyrin molecules, where different types of aggregates (J-aggregates and H-aggregates) can form depending on conditions. researchgate.net The aggregation is often driven by a combination of forces, including hydrophobic and electrostatic interactions. acs.org

Computational Electrochemistry and Transport Phenomena Modeling

Computational models are vital for interpreting electrochemical experiments and understanding the transport of ions under an electric field. This is particularly relevant for electrolytes like this compound, which can be used as a supporting electrolyte in non-aqueous electrochemistry. core.ac.uk

A study on the electrochemistry of decamethylferrocene in supercritical CO₂ utilized the related salt, tetrakis(decyl)ammonium tetraphenylborate, as a lipophilic electrolyte. epfl.ch A numerical model was developed to simulate the mass transport of the redox species, which assumed that transport followed Fick's diffusion equation and that the electrochemical kinetics at the electrode were Nernstian. epfl.ch The results from this numerical model were in very good agreement with analytical solutions, with a relative deviation not exceeding 0.5%. epfl.ch

Furthermore, unsteady, one-dimensional models have been developed to capture the complex aero-thermo-chemical processes during the combustion of ammonium perchlorate. hsmukunda.inresearchgate.net These models solve mass, energy, and species conservation equations to predict key combustion parameters like the pressure index and temperature sensitivity, demonstrating the power of computational modeling to understand complex reactive transport phenomena. hsmukunda.inresearchgate.net

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for In-Situ Studies

In-situ spectroscopic methods are powerful tools for studying Tetrakis(decyl)ammonium perchlorate (B79767) in its native state or as a reaction is occurring, providing real-time information on molecular changes.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for probing the molecular structure and environment of Tetrakis(decyl)ammonium perchlorate. researchgate.net